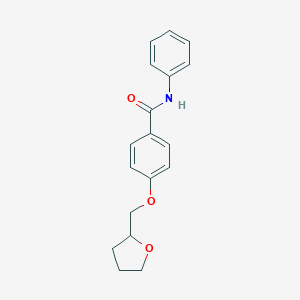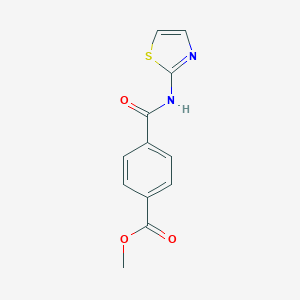![molecular formula C19H16BrNO3 B250537 2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BNA and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BNA is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in various biological processes. For example, BNA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BNA has been shown to have various biochemical and physiological effects. For example, BNA has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. BNA has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BNA in lab experiments is its ease of synthesis. BNA can be synthesized using relatively simple and inexpensive methods. However, one of the limitations of using BNA is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BNA. One possible direction is the synthesis of new compounds based on BNA with improved properties. Another possible direction is the investigation of the mechanism of action of BNA and its potential applications in the treatment of various diseases. Additionally, the study of the pharmacokinetics and pharmacodynamics of BNA may provide valuable insights into its potential clinical use.
In conclusion, BNA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The synthesis of BNA involves the reaction of 2-naphthol and 4-methoxyaniline with 2-bromobenzoyl chloride in the presence of triethylamine. BNA has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. BNA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. While there are limitations to its use in lab experiments, there are several future directions for the study of BNA, including the synthesis of new compounds and the investigation of its potential clinical use.
Métodos De Síntesis
The synthesis of BNA involves the reaction of 2-naphthol and 4-methoxyaniline with 2-bromobenzoyl chloride in the presence of triethylamine. This reaction results in the formation of BNA as a white solid with a yield of approximately 70%. The purity of the compound can be increased through recrystallization using ethanol or acetonitrile.
Aplicaciones Científicas De Investigación
BNA has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. One of the most significant applications of BNA is its use as a building block for the synthesis of various biologically active compounds. For example, BNA has been used to synthesize compounds with anti-inflammatory, anti-cancer, and anti-diabetic properties.
Propiedades
Fórmula molecular |
C19H16BrNO3 |
|---|---|
Peso molecular |
386.2 g/mol |
Nombre IUPAC |
2-(1-bromonaphthalen-2-yl)oxy-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16BrNO3/c1-23-15-9-7-14(8-10-15)21-18(22)12-24-17-11-6-13-4-2-3-5-16(13)19(17)20/h2-11H,12H2,1H3,(H,21,22) |
Clave InChI |
ZEOQZYLBZBZUGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
